Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane
Description
Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane is an organotin compound featuring a tributyltin group (Sn(C₄H₉)₃) covalently bonded to a 2-methyl-1,2,4-triazole heterocycle. Its CAS registry number is 56573-85-4 . Organotin compounds are widely studied for their structural diversity and applications in catalysis, materials science, and biomedicine. However, the tributyltin group raises toxicity concerns, a common issue with organometallic compounds, which may limit its biomedical utility compared to purely organic triazoles .
Properties
IUPAC Name |
tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H4N3.Sn/c3*1-3-4-2;1-6-3-4-2-5-6;/h3*1,3-4H2,2H3;2H,1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBBXMWBVDNMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285995-12-2 | |
| Record name | 1-methyl-5-(tributylstannyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane typically involves the reaction of tributyltin chloride with 2-methyl-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the stannane bond. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound.
Industrial Production Methods
Industrial production methods for organotin compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom can be substituted by other nucleophiles, leading to the formation of new organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.
Coupling Reactions: It can participate in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin derivatives, while oxidation reactions typically produce tin oxides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane has been studied for its potential anticancer properties. Research indicates that derivatives of triazole compounds exhibit significant bioactivity against various cancer cell lines. For instance, 3-amino-1,2,4-triazole derivatives have shown promise in inhibiting tumor growth and metastasis through mechanisms that involve the modulation of signaling pathways related to cell proliferation and apoptosis .
Farnesyltransferase Inhibition
The compound has been explored as a farnesyltransferase inhibitor. A study demonstrated that replacing the 1-methylimidazol-5-yl moiety with a 4-methyl-1,2,4-triazol-3-yl group resulted in compounds with similar structural activity profiles, suggesting that triazoles can serve as effective surrogates for imidazoles in drug design .
Antimicrobial Properties
Triazole derivatives have also been recognized for their antimicrobial activities. The incorporation of the triazole ring into various scaffolds enhances their interaction with biological targets, making them suitable candidates for developing new antimicrobial agents .
Agricultural Applications
Pesticide Development
this compound is being investigated for its potential use in pesticide formulations. The triazole moiety is known for its efficacy in controlling fungal pathogens in crops. Research suggests that triazole-based pesticides can inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Plant Growth Regulation
Additionally, triazole compounds have been utilized as plant growth regulators. They can modulate plant growth responses by affecting hormone levels and signaling pathways, leading to improved crop yield and stress resistance .
Material Science
Synthesis of Functional Materials
The compound has applications in synthesizing functional materials through Stille coupling reactions. This method allows for the construction of complex polyheteroaryl systems bearing triazole moieties, which are valuable in developing advanced materials with specific electronic or optical properties .
Comprehensive Data Tables
Case Studies
- Anticancer Research : A study evaluated various 3-amino-1,2,4-triazole derivatives for their anticancer activity against human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
- Pesticide Efficacy : Research on triazole-based fungicides demonstrated effective control over fungal diseases in crops like wheat and barley. Field trials showed a marked reduction in disease incidence compared to untreated controls .
- Material Development : The application of this compound in synthesizing novel polyheteroaryl systems has led to materials with enhanced electronic properties suitable for organic electronics .
Mechanism of Action
The mechanism of action of Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biological processes. The tin atom can also participate in catalytic cycles, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in the combination of a triazole ring and a tributyltin group. Below is a comparison with structurally related compounds:
Reactivity and Stability
- Tin vs. Carbon Backbone : The Sn–C bond in tributyltin compounds is less stable than C–C bonds in purely organic triazoles, leading to higher reactivity with nucleophiles or under thermal stress . This limits applications in environments requiring prolonged stability.
- Triazole Modifications : The 2-methyl group on the triazole ring may sterically hinder interactions with biological targets compared to smaller substituents (e.g., hydrogen or halogens) in derivatives like voriconazole .
Biological Activity
Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane is a compound that combines the properties of organotin chemistry with the biological activity associated with the 1,2,4-triazole moiety. This article explores its biochemical interactions, pharmacological effects, and potential applications in various fields.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of tributyltin chloride with 2-methyl-1,2,4-triazole. The resulting compound features a triazole ring that is known for its diverse biological activities.
Target and Mode of Action
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions in enzymes, influencing their activity. Specifically, it has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism and synthesis of sterols in fungi.
Biochemical Pathways
This compound is known to interfere with ergosterol synthesis in fungi, making it a potential antifungal agent. This interaction affects cell membrane integrity and function . Additionally, it may modulate various signaling pathways involved in cell growth and apoptosis.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole derivatives possess activity against a range of pathogens including bacteria and fungi .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition (MIC: 0.125–8 μg/mL) | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Antifungal activity |
Anticancer Potential
The anticancer effects of this compound have also been explored. Compounds with similar structures have shown potential in inhibiting tumor growth through mechanisms such as inducing apoptosis and disrupting cell cycle progression .
Case Studies
Case Study 1: Antifungal Efficacy
In a laboratory study assessing the antifungal efficacy of various triazoles, this compound demonstrated significant effectiveness against resistant strains of Candida species. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antifungals like fluconazole.
Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and Bel-7402). Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. The presence of the triazole moiety enhances its bioavailability and allows for better interaction with biological targets. Metabolic studies reveal that it undergoes biotransformation via cytochrome P450 enzymes .
Safety and Toxicology
While this compound shows promising biological activities, it is essential to consider its toxicity profile. The compound has been classified as toxic if ingested and harmful upon skin contact . Further studies are needed to fully understand its safety for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
